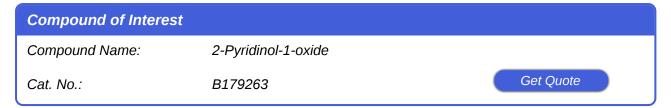


Thermodynamic Properties of 2-Pyridinol-1-oxide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine N-oxide, is a heterocyclic compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, arising from the presence of both a hydroxyl group and an N-oxide moiety on a pyridine ring, impart a range of important chemical and physical properties. This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Pyridinol-1-oxide**, compiled from experimental data and theoretical studies. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in work involving this versatile molecule.

Quantitative Thermodynamic Data

The following tables summarize the key experimental thermodynamic data currently available for **2-Pyridinol-1-oxide**. It is important to note that while experimental data for enthalpy is available, values for standard entropy, Gibbs free energy of formation, and heat capacity are not readily found in the literature and may require dedicated experimental or computational investigation.



Property	Symbol	Value	State	Reference
Standard Molar Enthalpy of Formation	ΔHf°	-133.1 ± 2.5 kJ/mol	Crystalline	[1]
Standard Molar Enthalpy of Sublimation	ΔHsub°	89.4 ± 0.9 kJ/mol	-	[1]
Standard Molar Enthalpy of Formation	ΔHf°	-43.7 ± 2.7 kJ/mol	Gaseous	[1]
N-O Bond Dissociation Enthalpy	D(N-O)	246.8 ± 3.0 kJ/mol	-	[1]

Table 1: Experimentally Determined Thermodynamic Properties of **2-Pyridinol-1-oxide** at 298.15 K.

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of the thermodynamic properties of **2-Pyridinol-1-oxide** are provided below.

Synthesis of 2-Pyridinol-1-oxide from Pyridine-1-oxide

This protocol describes a common laboratory-scale synthesis of **2-Pyridinol-1-oxide**.

Materials:

- Pyridine-1-oxide
- · Acetic anhydride
- 30% Hydrogen peroxide (H₂O₂)
- · Glacial acetic acid



- Concentrated hydrochloric acid (HCI)
- Standard laboratory glassware and heating apparatus

Procedure:

- Acetoxylation: In a round-bottom flask equipped with a reflux condenser, a mixture of pyridine-1-oxide and a significant excess of acetic anhydride is heated to reflux at approximately 138-140°C. The reaction is allowed to proceed for several hours.
- Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.
- Oxidation: The resulting residue is dissolved in glacial acetic acid. To this solution, 30% hydrogen peroxide is added portion-wise while maintaining the temperature at around 75°C. The reaction mixture is stirred at this temperature for an extended period (typically 19-23 hours) to ensure complete oxidation.
- Hydrolysis: The reaction is then carefully quenched, and the acetyl groups are hydrolyzed by the addition of concentrated hydrochloric acid.
- Isolation and Purification: The final product, 2-Pyridinol-1-oxide, is isolated from the
 reaction mixture. This may involve neutralization, extraction, and subsequent purification
 steps such as recrystallization to obtain the pure compound. A typical yield for this process is
 in the range of 68-72%.

Determination of Enthalpy of Formation by Static Bomb Calorimetry

The standard molar enthalpy of formation of crystalline **2-Pyridinol-1-oxide** was determined using static bomb calorimetry. The following is a generalized protocol for this technique.

Apparatus:

- Static bomb calorimeter
- · High-pressure oxygen cylinder

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- Pellet press
- Crucible
- Ignition wire
- High-precision thermometer

Procedure:

- Sample Preparation: A precisely weighed pellet of crystalline **2-Pyridinol-1-oxide** (typically around 1 gram) is placed in the crucible of the bomb calorimeter.
- Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb, ensuring it is in contact with the sample pellet. A small, known amount of water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
- Pressurization: The bomb is sealed and flushed with a small amount of oxygen to purge the air. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a
 precisely known mass of water. The calorimeter is assembled with the stirrer and a highprecision thermometer.
- Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed, establishing a baseline.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a final steady temperature is reached.
- Corrections and Calculation: The raw temperature change is corrected for heat exchange
 with the surroundings (cooling correction) and for the heat released by the ignition wire and
 the formation of nitric acid from residual nitrogen. The energy equivalent of the calorimeter
 (calibrated using a standard substance like benzoic acid) is used to calculate the standard
 internal energy of combustion (ΔUc°).



- Enthalpy of Combustion: The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship $\Delta H = \Delta U + \Delta(pV)$.
- Enthalpy of Formation: Finally, the standard molar enthalpy of formation (ΔHf°) of 2-Pyridinol-1-oxide is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O₁, and N₂).

Determination of Enthalpy of Sublimation by Calvet Microcalorimetry

The standard molar enthalpy of sublimation of **2-Pyridinol-1-oxide** was determined using a Calvet-type microcalorimeter. The general procedure is as follows.

Apparatus:

- Calvet-type microcalorimeter
- Vacuum pump
- Sample introduction system

Procedure:

- Sample Preparation: A small, accurately weighed sample of crystalline **2-Pyridinol-1-oxide** is loaded into a sample cell.
- Calorimeter Setup: The sample cell and a reference cell are placed in the twin calorimetric detectors of the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).
- Thermal Equilibration: The system is allowed to reach thermal equilibrium, at which point a stable baseline is recorded.
- Sublimation: The sample is then sublimed under a high vacuum. The heat absorbed during
 the sublimation process is detected by the thermopiles surrounding the sample cell,
 generating a signal that is proportional to the heat flow.

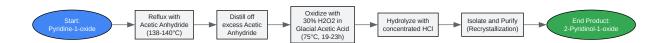


- Data Acquisition and Integration: The calorimetric signal is recorded over time until the sublimation is complete and the signal returns to the baseline. The area under the peak is integrated to determine the total heat absorbed during the sublimation.
- Calibration: The calorimeter is calibrated by a known electrical heat pulse (Joule effect) to determine the relationship between the integrated signal area and the amount of heat.
- Calculation of Enthalpy of Sublimation: The molar enthalpy of sublimation (ΔHsub°) is calculated by dividing the total heat of sublimation by the number of moles of the sublimed sample.

Visualizations

Experimental Workflow Diagrams

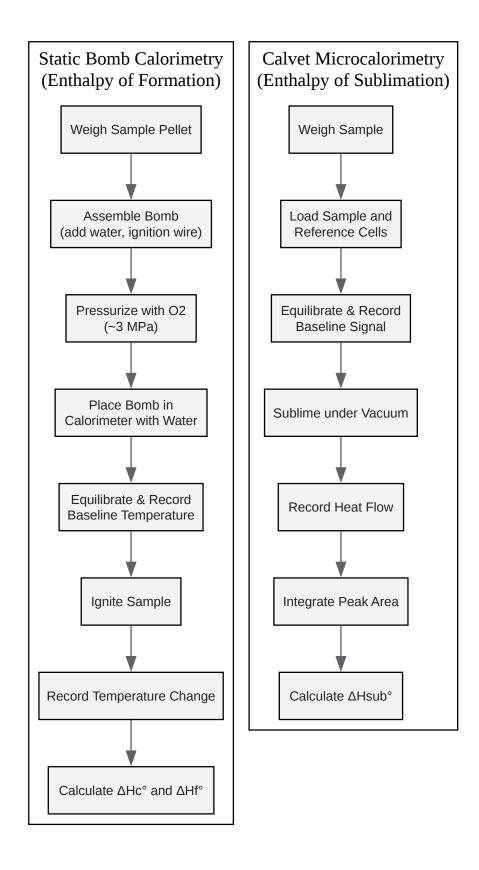
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.



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Caption: Synthesis of **2-Pyridinol-1-oxide**.





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Caption: Calorimetric determination workflows.



Conclusion

This technical guide has summarized the available thermodynamic data for **2-Pyridinol-1-oxide** and provided detailed experimental protocols for its synthesis and the determination of its key enthalpic properties. The provided data and methodologies serve as a foundational resource for researchers working with this compound. Further experimental and computational studies are warranted to determine other important thermodynamic parameters such as standard entropy, Gibbs free energy of formation, and heat capacity, which would provide a more complete thermodynamic profile of **2-Pyridinol-1-oxide**.

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